molecular formula C15H11BrO2 B12058038 4-(4-Bromostyryl)benzoic acid CAS No. 67332-41-6

4-(4-Bromostyryl)benzoic acid

Cat. No.: B12058038
CAS No.: 67332-41-6
M. Wt: 303.15 g/mol
InChI Key: PKFCBJQYRVJETC-OWOJBTEDSA-N
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Description

4-(4-Bromostyryl)benzoic acid is an organic compound with the molecular formula C15H11BrO2 It is a derivative of benzoic acid where a bromostyryl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromostyryl)benzoic acid typically involves a multi-step process. One common method includes the bromination of styrene to form 4-bromostyrene, followed by a Heck reaction with benzoic acid derivatives. The reaction conditions often require the use of palladium catalysts and bases such as triethylamine under inert atmospheres to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromostyryl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The bromostyryl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding styrylbenzoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-carboxystyryl)benzoic acid.

    Reduction: Formation of 4-styrylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromostyryl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Bromostyryl)benzoic acid involves its interaction with molecular targets through its bromostyryl group. This group can participate in various chemical reactions, including electrophilic and nucleophilic interactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: A simpler derivative with a single bromine atom attached to the benzene ring.

    4-Styrylbenzoic acid: Lacks the bromine atom but has a similar styryl group.

    4-(4-Chlorostyryl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-(4-Bromostyryl)benzoic acid is unique due to the presence of both the bromine atom and the styryl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

67332-41-6

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]benzoic acid

InChI

InChI=1S/C15H11BrO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10H,(H,17,18)/b2-1+

InChI Key

PKFCBJQYRVJETC-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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